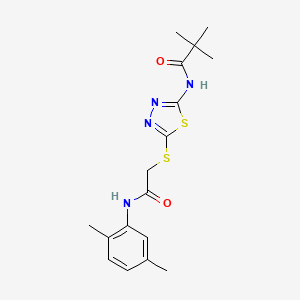

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

描述

N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative characterized by a pivalamide (2,2-dimethylpropanamide) group at the 2-position of the thiadiazole ring and a thioether-linked acetamide moiety substituted with a 2,5-dimethylphenyl group. The compound’s structure integrates a rigid thiadiazole core, known for its pharmacological relevance, with bulky substituents that modulate physicochemical and biological properties.

属性

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-6-7-11(2)12(8-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHJREXQABFLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

Based on its structural similarity to other n,n-dialkyl amides, it may act as a multipurpose reagent in synthetic organic chemistry. It could potentially generate different functional groups and participate in a variety of chemical reactions.

Biochemical Pathways

N,n-dialkyl amides like this compound are known to be versatile synthons that can be used in a variety of ways to generate different functional groups. This suggests that the compound could potentially influence a wide range of biochemical pathways.

生物活性

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole moiety with a pivalamide group and an ethyl thioether linkage. Its structure is characterized by the presence of a 2,5-dimethylphenyl group attached to a nitrogen atom. The molecular formula for this compound is with a molar mass of 428.53 g/mol .

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3S2 |

| Molar Mass | 428.53 g/mol |

| CAS Number | 392295-08-8 |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. This compound has shown potential against various strains of bacteria and fungi. Specifically, studies have reported that derivatives of this compound can combat multidrug-resistant Gram-positive bacteria and pathogenic fungi .

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Aspergillus niger | <50 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Compounds with similar structural motifs have demonstrated effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation .

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity of thiadiazole derivatives:

- Compound A (similar to the target compound) exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 μM.

- Compound B , with modifications at the thiadiazole ring, showed enhanced activity with an IC50 value of 10 μM against HepG2 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. For instance:

- Substitution at the p-position : Compounds with free amino groups at this position tend to show moderate inhibitory activity against various microbial strains.

- Thioxo group substitutions : Enhanced activity has been noted when substituents like thioxo groups are present at strategic positions on the thiadiazole ring .

These findings suggest that careful modification of the compound's structure can lead to improved biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

- Formation of the thiadiazole ring : This often requires cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Introduction of pivalamide and ethyl thioether groups : These functional groups are added through acylation and nucleophilic substitution reactions.

Control over reaction conditions is crucial for achieving high yields and purity in the final product .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide exhibit potential anticancer activity. The mechanism is hypothesized to involve the modulation of key signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings support the exploration of this compound in developing anticancer therapeutics.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against a range of pathogens. Recent studies have shown that similar thiadiazole-containing compounds can exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A comparative study evaluated the minimum inhibitory concentration (MIC) of various thiadiazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated potent activity, suggesting that this compound could serve as a lead compound for novel antimicrobial agents.

Interaction with Cellular Pathways

The compound has been studied for its ability to interact with specific protein targets involved in critical cellular pathways. This interaction can lead to altered cellular responses such as apoptosis or inhibition of proliferation.

Research Findings:

Studies have utilized techniques such as molecular docking and cell viability assays to assess how this compound binds to target proteins. These insights are essential for understanding its therapeutic potential.

Drug Development Potential

Given its unique structural characteristics and biological activity profiles, this compound represents a promising candidate for further exploration in drug development.

相似化合物的比较

Key Observations :

- Pivalamide vs.

- Thioether Linkage : The thioether group (–S–) in the target compound and analogs (e.g., 5e, 5g) enhances metabolic stability compared to oxygen ethers, as seen in the higher yields (74–88%) of thioether-linked derivatives in .

Physicochemical Properties

Melting points and synthetic yields of selected analogs ():

| Compound | Yield (%) | Melting Point (°C) | Substituent Impact |

|---|---|---|---|

| 5e | 74 | 132–134 | 4-Chlorobenzyl: Moderate polarity, lowers mp |

| 5f | 79 | 158–160 | Methylthio: Compact substituent, higher mp |

| 5g | 78 | 168–170 | Ethylthio: Flexible chain, intermediate mp |

| 5h | 88 | 133–135 | Benzylthio: Aromatic bulk, lowers mp |

The target compound’s pivalamide group, with its bulky tert-butyl moiety, is expected to reduce crystallinity and melting point compared to analogs with rigid aromatic substituents (e.g., 5f, 5g) .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves cyclization of thiadiazole precursors with substituted acetamide derivatives. Key steps include:

- Reagent Selection : Use of concentrated sulfuric acid for heterocyclization (e.g., converting intermediates to thiadiazoles) .

- Solvent Optimization : Ethanol or acetone for intermediate purification, with recrystallization in acetic acid or ethanol to improve purity .

- Temperature Control : Room temperature (293–298 K) for initial reactions, followed by controlled heating (e.g., reflux in dry acetone) to avoid side products .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, thiadiazole ring vibrations at ~1122 cm⁻¹) .

- 1H/13C NMR : Verify substituent positions (e.g., methyl protons at δ 1.91 ppm for acetamide groups) .

- Mass Spectrometry (FAB) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry during heterocyclization?

- Methodological Answer : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) allows precise determination of bond lengths, angles, and torsional strain. For example:

- Co-Crystal Analysis : X-ray diffraction of intermediates reveals planar thiadiazole rings and non-covalent interactions (e.g., hydrogen bonds) critical for stabilizing bicyclic products .

- Challenges : Isolation of pure intermediates may require iterative solvent screening (e.g., chloroform:acetone mixtures) and controlled stoichiometry .

Q. What strategies address contradictory data in reaction pathways, such as unexpected byproducts during cyclization?

- Methodological Answer :

- TLC Monitoring : Track reaction progress using Silufol UV-254 plates with chloroform:acetone (3:1) eluent to detect byproducts early .

- Mechanistic Studies : Use isotopic labeling (e.g., 15N) or computational modeling (DFT) to identify competing pathways, such as alternative ring-closure mechanisms .

- Adjusting Reactant Ratios : Excess P2S5 or sulfuric acid can suppress thioamide formation, favoring desired acetamide derivatives .

Q. How can molecular docking predict the pharmacological activity of this compound against enzyme targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes like cyclooxygenase (COX1/2) or kinases based on structural analogs (e.g., thiadiazole-acetamide hybrids with known anti-inflammatory activity) .

- Docking Workflow :

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.

Active Site Mapping : Align with X-ray structures of target enzymes (e.g., PDB: 1PTH for COX2).

Binding Affinity Scoring : Use AutoDock Vina to evaluate hydrogen bonding (e.g., thiadiazole S atoms with Arg120) and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。